4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine, also known as PP2, is a small molecule inhibitor that selectively inhibits the activity of Src-family kinases. Src-family kinases are a type of tyrosine kinase that play a key role in many cellular processes, including cell growth, differentiation, adhesion, and migration. PP2 has been widely used as a research tool to study the role of Src-family kinases in various biological processes.
Mechanism of Action
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine selectively inhibits the activity of Src-family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of the signaling pathways that are regulated by Src-family kinases.
Biochemical and Physiological Effects:
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to inhibit cell growth and induce apoptosis (programmed cell death). In osteoclasts, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to inhibit bone resorption. In neurons, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been shown to affect synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has several advantages as a research tool. It is a highly selective inhibitor of Src-family kinases, which allows researchers to study the specific role of these kinases in various biological processes. 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine is also relatively easy to use and has been well-characterized in numerous studies. However, there are also some limitations to using 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has limited solubility in aqueous solutions, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for research involving 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine. One area of interest is the development of more selective inhibitors of Src-family kinases that do not have off-target effects. Another area of interest is the development of inhibitors that can penetrate the blood-brain barrier and be used to study the role of Src-family kinases in neurological diseases. Finally, there is interest in developing inhibitors that can be used in clinical settings to treat diseases such as cancer and osteoporosis.
Synthesis Methods
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-biphenylylboronic acid with 6-bromo-1H-pyrazolo[3,4-d]pyrimidine, followed by the oxidation of the resulting intermediate to yield 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine. The synthesis has been optimized to yield high purity 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine with good yields.
Scientific Research Applications
4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been widely used as a research tool to study the role of Src-family kinases in various biological processes. Src-family kinases have been implicated in the development and progression of many types of cancer, as well as in other diseases such as osteoporosis, Alzheimer's disease, and autoimmune disorders. 4-(4-biphenylyloxy)-6-(1H-pyrazol-1-yl)pyrimidine has been used to study the role of Src-family kinases in these diseases, as well as in normal cellular processes such as cell adhesion, migration, and differentiation.
properties
IUPAC Name |
4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-2-5-15(6-3-1)16-7-9-17(10-8-16)24-19-13-18(20-14-21-19)23-12-4-11-22-23/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNOZWDQQVNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385695 |
Source
|
Record name | 4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylphenoxy)-6-pyrazol-1-ylpyrimidine | |
CAS RN |
5339-66-2 |
Source
|
Record name | 4-(4-phenylphenoxy)-6-pyrazol-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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